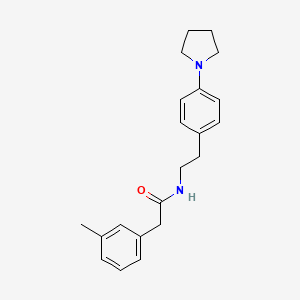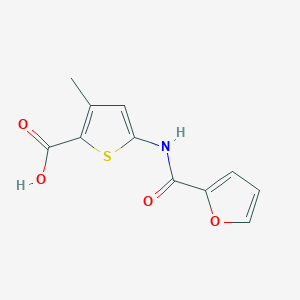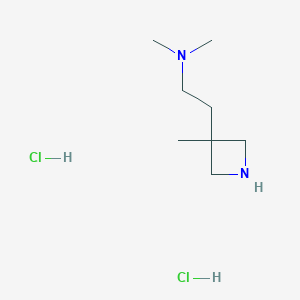
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide, commonly known as UWA-101, is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent and selective inhibitor of the reuptake of dopamine and norepinephrine, making it a promising candidate for the treatment of various neurological disorders.
Scientific Research Applications
Synthesis and Cyclisation
Research by Ikeda et al. (1998) discusses the cyclisation process using triethylborane, applied to the synthesis of γ-lactones, which could potentially involve compounds similar to N-(4-(pyrrolidin-1-yl)phenethyl)-2-(m-tolyl)acetamide (Ikeda, Teranishi, Nozaki, & Ishibashi, 1998). This synthesis pathway is vital for creating complex organic structures used in various applications.
Tautomerism Studies
Katritzky and Ghiviriga (1995) utilized N-(pyridin-2-yl)acetamide compounds to explore heteroaromatic tautomerism, which helps understand the stability and reactivity of related compounds (Katritzky & Ghiviriga, 1995). Understanding these properties is crucial for designing drugs and materials with specific functions.
Ligand Chemistry
Nonoyama, Tomita, and Yamasaki (1975) studied N-(2-Pyridyl)acetamide complexes of several metals, including palladium and copper, highlighting the compound's utility in coordination chemistry and potential applications in catalysis and material science (Nonoyama, Tomita, & Yamasaki, 1975).
Corrosion Inhibitors
Yıldırım and Cetin (2008) demonstrated the synthesis and evaluation of acetamide derivatives as corrosion inhibitors, an application that underscores the importance of such compounds in industrial settings to protect metals against corrosion (Yıldırım & Cetin, 2008).
Polymer Science
Mallakpour and Soltanian (2011) incorporated amino acids and acetamide derivatives into the synthesis of novel chiral poly(esterimide)s, showing the role of such compounds in creating new materials with potential applications ranging from advanced composites to nanotechnology (Mallakpour & Soltanian, 2011).
properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-17-5-4-6-19(15-17)16-21(24)22-12-11-18-7-9-20(10-8-18)23-13-2-3-14-23/h4-10,15H,2-3,11-14,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSSKUCFKMRCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2936642.png)
![6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide](/img/structure/B2936644.png)
![(4-(2-Chlorophenyl)piperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2936646.png)

![2-[5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2936649.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2936652.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2936654.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2936655.png)

